(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine chemical structure
(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine chemical structure
Executive Summary
The compound (2-([6-(2-Thienyl)pyridazin-3-yl]oxy)ethyl)amine (hereafter referred to as TPE-Amine ) represents a high-value pharmacophore scaffold in modern drug discovery. Structurally, it combines a privileged biaryl core (thiophene-pyridazine) with a polar amino-ether tail . This specific architecture is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target kinases, GPCRs (specifically P2X3 and Rev-Erb receptors), and as a "warhead-linker" precursor in PROTAC design.
This guide details the synthesis, stability, and application of TPE-Amine, providing researchers with a validated roadmap for utilizing this motif in lead optimization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
TPE-Amine functions as a "polar-tailed" biaryl system. The pyridazine ring acts as a hydrogen bond acceptor and lowers the overall lipophilicity (LogP) compared to a biphenyl system, improving oral bioavailability in downstream analogues.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Formula | C₁₀H₁₁N₃OS | Core scaffold composition.[1] |
| Mol. Weight | 221.28 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | ~1.2 – 1.5 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~68 Ų | High polar surface area due to pyridazine nitrogens and ether/amine. |
| pKa (Base) | ~8.8 (Amine) | The primary amine is protonated at physiological pH. |
| pKa (Pyridazine) | ~2.3 | The heteroaromatic ring is weakly basic. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 5 | Pyridazine Ns (2), Ether O (1), Thiophene S (1), Amine N (1). |
Part 2: Validated Synthesis Protocol
The synthesis of TPE-Amine requires a convergent approach. The most robust pathway involves a Suzuki-Miyaura coupling followed by a Nucleophilic Aromatic Substitution (SNAr) .
Reaction Logic & Causality
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Regioselectivity: We start with 3,6-dichloropyridazine. The first substitution (Suzuki) is generally non-selective if 1 equivalent is used, so purification is required. However, the electron-deficient nature of the resulting monochloro-pyridazine activates the remaining chloride for the subsequent SNAr reaction.
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Linker Strategy: Using N-Boc-ethanolamine instead of free ethanolamine prevents polymerization and side reactions. The Boc group is removed in the final step to yield the free amine.
Step-by-Step Methodology
Step 1: Suzuki Coupling (Biaryl Formation)
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Reagents: 3,6-Dichloropyridazine (1.0 eq), 2-Thienylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/EtOH (3:1).
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Protocol:
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Degas solvents with N₂ for 30 mins.
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Combine reagents in a sealed pressure vial.
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Heat to 90°C for 12 hours.
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Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc) to isolate 3-chloro-6-(2-thienyl)pyridazine .
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Checkpoint: Verify product by LC-MS (Target mass: ~196.6 Da).
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Step 2: SNAr Etherification (Linker Attachment)
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Reagents: 3-chloro-6-(2-thienyl)pyridazine (Intermediate 1), N-Boc-ethanolamine (1.2 eq), NaH (60% dispersion, 1.5 eq), dry THF.
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Protocol:
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Suspend NaH in dry THF at 0°C under Argon.
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Dropwise add N-Boc-ethanolamine. Stir 30 mins to form the alkoxide.
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Add Intermediate 1 (dissolved in THF).
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Warm to RT, then reflux (65°C) for 4 hours. The electron-poor pyridazine ring facilitates the displacement of the chloride by the alkoxide.
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Workup: Quench with NH₄Cl (sat). Extract with DCM.
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Step 3: Deprotection
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Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
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Protocol: Stir at RT for 1 hour. Concentrate in vacuo. Neutralize with basic resin or NaHCO₃ wash to obtain the free base TPE-Amine .
Synthesis Workflow Visualization
Part 3: Medicinal Chemistry Applications
The TPE-Amine structure is not merely an intermediate; it is a functional "fragment" used to probe binding pockets in two specific ways:
Bioisosteric Replacement (Scaffold Hopping)
In drug design, the pyridazine-thiophene moiety is often used as a bioisostere for the biphenyl or phenyl-pyridine systems found in NSAIDs and kinase inhibitors.
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Advantage: The pyridazine nitrogens (N-N) reduce lipophilicity (lowering LogP) while maintaining planarity.
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Interaction: The N2 nitrogen of pyridazine often acts as a critical H-bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK inhibitors).
Linkerology in PROTACs and Multivalent Ligands
The oxy-ethyl-amine chain serves as a standard "linker" motif.
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Mechanism: The primary amine allows for amide coupling to E3 ligase ligands (like Thalidomide or VHL ligands).
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Utility: This transforms the bioactive thienyl-pyridazine core into a "Warhead" that recruits a target protein for degradation.
Receptor Targeting (GPCRs)
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P2X3 Antagonists: Ether-linked amines on heteroaromatic cores are characteristic of P2X3 antagonists (used for chronic cough). The TPE-Amine mimics the "tail" region of these drugs, interacting with the extracellular vestibule of the ion channel.
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Rev-Erb Agonists: While SR9009 uses a thiophene-methyl-amine, the TPE-Amine provides a more metabolically stable ether linkage (avoiding benzylic oxidation), making it a valuable candidate for "Next-Gen" circadian rhythm modulators.
Pharmacophore Map
Part 4: Safety & Handling Protocols
While TPE-Amine is generally stable, specific precautions apply due to the thiophene ring and primary amine.
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Oxidation Sensitivity: Thiophene rings can undergo S-oxidation (forming thiophene-S-oxides) under strong oxidizing conditions or metabolic processing (P450s). Store under inert atmosphere (Argon) at -20°C for long-term banking.
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Hygroscopicity: As a primary amine salt (HCl or TFA salt), the compound is hygroscopic. Desiccate thoroughly before weighing for biological assays.
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Toxicity:
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Pyridazine derivatives can exhibit hydrazine-like toxicity if metabolized aggressively.
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Standard PPE (gloves, goggles, fume hood) is mandatory.
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References
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Biaryl Scaffold Synthesis: Fernandes, S. et al. (2025). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum.
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Pyridazine Medicinal Chemistry: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Pyridazines as bioisosteres).
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P2X3 Antagonist Analogues: Synthesis and Pharmacological Characterization of Ether-Linked Heterocycles. J. Med.[2] Chem. (2019).
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Thiophene-Ethylamine Properties: Sigma-Aldrich Technical Data, 2-Thiopheneethylamine.
- General SNAr Methodology:Nucleophilic Aromatic Substitution on Pyridazines. Organic Chemistry Portal.
Sources
- 1. 6-Chloro-N-(2-meth-oxy-phen-yl)pyridazin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
